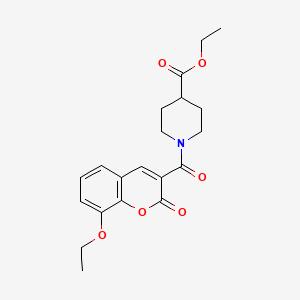

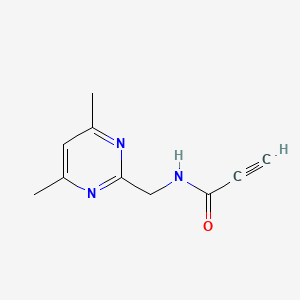

![molecular formula C7H13N3 B2752600 3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]- CAS No. 1426426-56-3](/img/structure/B2752600.png)

3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-” is a chemical compound with the molecular formula C4H6N2 . It has a molecular weight of 82.11 . The compound is typically stored at temperatures between 2-8°C . It is usually found in a colorless to yellow liquid form .

Molecular Structure Analysis

The InChI code for “3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-” is 1S/C4H6N2/c5-1-4-2-6-3-4/h4,6H,2-3H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-” is a colorless to yellow liquid . It has a molecular weight of 82.11 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactivity

A novel stereospecific three-component reaction involving aziridines and azetidines with arynes and acetonitrile has been developed, producing N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These compounds serve as precursors and congeners for a variety of bioactive compounds, suggesting potential utility in the synthesis of medically relevant molecules (Stephens et al., 2013). This reaction expands the toolbox available for constructing complex nitrogen-containing heterocycles, which are frequently found in pharmaceuticals.

Potential in Drug Discovery and Biological Applications

The preparation of 2-(aminomethyl)aziridines and their microwave-assisted ring opening to 1,2,3-triaminopropanes has revealed novel antimalarial pharmacophores. These findings point to the significance of both the 2-(aminomethyl)aziridine and the 1,2,3-triaminopropane units as promising leads for antimalarial drug development (D’hooghe et al., 2011).

Advances in Synthetic Chemistry of Azetidines

Recent advancements in synthetic strategies towards functionalized azetidines highlight their versatility as heterocyclic synthons. Azetidines possess significant potential in catalytic processes and as intermediates in the synthesis of a wide array of complex molecules, underscoring their importance in medicinal chemistry and material science (Mehra et al., 2017).

Enantioselective Biotransformations

Efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles into their corresponding azetidine-2-carboxylic acids showcase the potential of biocatalysis in producing enantiopure compounds. This process has broad implications for the synthesis of chiral molecules, which are crucial in the development of new pharmaceuticals (Leng et al., 2009).

Propriétés

IUPAC Name |

1-[(2R)-2-aminopropyl]azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(9)3-10-4-7(2-8)5-10/h6-7H,3-5,9H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWVDBGWDMMKOE-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CC(C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

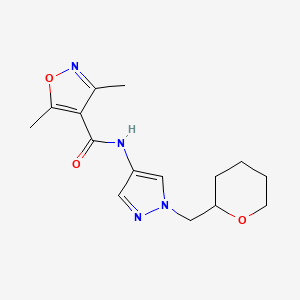

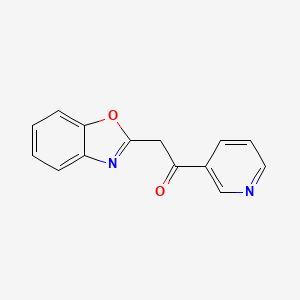

![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)

![2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2752521.png)

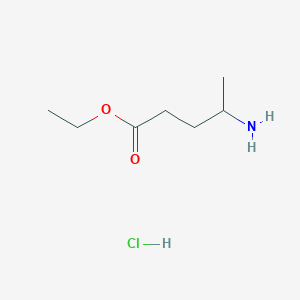

![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride](/img/structure/B2752522.png)

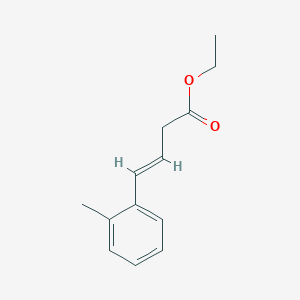

![N-(4-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752526.png)

![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2752532.png)

![1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2752534.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2752539.png)